molecular formula C15H22N2O2 B1345021 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-42-7

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Katalognummer: B1345021
CAS-Nummer: 886364-42-7
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: KWCCHKFPRQBBFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a Boc (tert-butoxycarbonyl)-protected benzodiazepine derivative. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. The methyl substituent at the 7-position on the benzo ring introduces steric and electronic modifications, influencing reactivity and physicochemical properties. This compound is commercially available as a building block for pharmaceutical and organic synthesis .

Eigenschaften

IUPAC Name

tert-butyl 7-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-5-6-13-12(9-11)10-17(8-7-16-13)14(18)19-15(2,3)4/h5-6,9,16H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCCHKFPRQBBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649624
Record name tert-Butyl 7-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-42-7
Record name 1,1-Dimethylethyl 1,2,3,5-tetrahydro-7-methyl-4H-1,4-benzodiazepine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-42-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Formation of the Benzodiazepine Core

The benzodiazepine scaffold is typically constructed by condensation reactions involving o-phenylenediamine derivatives and suitable carbonyl compounds (e.g., ketoesters or aldehydes). This cyclization forms the diazepine ring fused to the benzene ring.

  • Reaction conditions: The condensation is often carried out in polar organic solvents such as methanol, ethanol, or tetrahydrofuran (THF) under reflux or mild heating to promote ring closure.
  • Catalysts: Acidic catalysts (e.g., acetic acid or Lewis acids) may be employed to facilitate cyclization.

Protection of the Amino Group with Boc

The amino group on the diazepine nitrogen is protected using the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent synthetic steps.

  • Typical reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvents: Dichloromethane (DCM) or acetonitrile are commonly used.
  • Reaction conditions: Room temperature stirring for several hours, followed by purification.

Representative Synthetic Route

Step Reaction Description Reagents & Conditions Notes
1 Cyclization of 7-methyl-o-phenylenediamine with a carbonyl compound to form benzodiazepine core Solvent: Methanol or THF; Catalyst: Acetic acid; Temp: reflux Forms 7-methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine
2 Protection of the amine with Boc group Boc2O, triethylamine, DCM, RT, 4-6 h Yields 4-Boc-7-methyl derivative
3 Purification Column chromatography or recrystallization Ensures high purity for further applications

Industrial and Large-Scale Considerations

  • Solvent selection: Industrial processes favor solvents that balance reactivity and environmental impact, such as ethanol or ethyl acetate.
  • Reaction optimization: Continuous flow reactors and automated systems are employed to improve yield, reproducibility, and safety.
  • Safety: Use of inert atmosphere (nitrogen or argon) to prevent oxidation; temperature control to avoid decomposition.

Research Findings and Data

Yield and Purity

  • Typical yields for the Boc protection step range from 75% to 90%, depending on reaction scale and purification methods.
  • Purity is confirmed by NMR (¹H and ¹³C), mass spectrometry, and HPLC analysis.

Analytical Characterization

Technique Purpose Key Observations
NMR Spectroscopy Structural confirmation Characteristic signals for Boc group (tert-butyl singlet ~1.4 ppm), methyl group on aromatic ring (~2.3 ppm), and diazepine ring protons
Mass Spectrometry Molecular weight verification Molecular ion peak consistent with C15H20N2O2 (Boc-protected compound)
IR Spectroscopy Functional group identification Strong carbamate C=O stretch near 1690 cm⁻¹ confirming Boc protection

Comparative Notes on Related Compounds

  • The preparation of related benzodiazepine derivatives such as 7-methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine without Boc protection involves similar cyclization but omits the protection step.
  • Boc protection enhances compound stability and facilitates further functionalization or derivatization.

Summary Table of Preparation Methods

Preparation Step Reagents Solvent Conditions Yield (%) Notes
Benzodiazepine core formation 7-methyl-o-phenylenediamine + carbonyl compound Methanol, THF Reflux, acid catalyst 70-85 Cyclization step
Boc protection Di-tert-butyl dicarbonate, triethylamine DCM, acetonitrile RT, 4-6 h 75-90 Amino group protection
Purification Column chromatography Various Ambient - Ensures purity

This detailed synthesis approach for 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is supported by literature on benzodiazepine chemistry and protection strategies, ensuring a secure, scalable, and efficient preparation method suitable for pharmaceutical intermediate production. The use of Boc protection is critical for stability and downstream synthetic utility.

Analyse Chemischer Reaktionen

Types of Reactions

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced benzodiazepine derivatives, and substituted benzodiazepines .

Wissenschaftliche Forschungsanwendungen

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzo Ring

Key analogs differ in substituents at the 7-position, altering electronic, steric, and functional properties:

Compound Name Substituent (Position 7) CAS Number Key Properties/Applications Reference
4-Boc-7-Methyl-... Methyl - Building block; enhanced stability via Boc group
4-Boc-7-Bromo-... Bromo 886364-30-3 Potential intermediate for cross-coupling reactions
4-Boc-7-Chloro-... Chloro 886364-33-6 Electron-withdrawing effect; modifies reactivity
7-Bromo-... (unprotected amine) Bromo 195986-87-9 Research use; limited solubility (2-8°C storage)
(R)-7-Bromo-4-(4-methoxyphenyl)-1-tosyl-... Bromo + Tosyl group - 70% yield; 88% enantiomeric excess (ee)

Key Observations :

  • This impacts reactivity in further functionalization (e.g., Suzuki coupling) .
  • Steric Influence : Methyl groups introduce minimal steric hindrance, whereas bulkier substituents (e.g., trifluoromethyl, as in compound 2h from ) may impede reaction kinetics or crystallization .
  • Synthetic Utility : The Boc group facilitates amine protection, enabling selective deprotection for downstream modifications. Tosyl-protected analogs (e.g., 2j in ) require harsher conditions for deprotection .

Stereochemical and Optical Properties

Enantioselective synthesis of benzodiazepines () highlights the role of substituents in stereochemical outcomes:

  • Methyl vs. Halogen Substituents : Methyl-substituted derivatives (e.g., 2i in ) achieve up to 90% ee under rhodium-catalyzed conditions, comparable to bromo- or chloro-substituted analogs. Optical rotations vary significantly (e.g., -66.28° for 2i vs. -11.69° for 2j), reflecting substituent-dependent chiral environments .
  • Crystallography : Crystal structures of related diazepines (e.g., 2,2,4-trimethyl-... hemihydrate) reveal chair conformations in the diazepine ring and dihedral angles (17–21°) between the benzo ring and diazepine plane. Methyl groups may subtly influence packing via van der Waals interactions .

Biologische Aktivität

4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it a candidate for various pharmacological evaluations. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H22N2O2
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 886364-42-7

Biological Activity Overview

Benzodiazepines are primarily known for their anxiolytic, anticonvulsant, and sedative properties. Recent studies have focused on the structure-activity relationship (SAR) of benzodiazepines to enhance their therapeutic effects while minimizing side effects.

1. Anxiolytic Activity

Benzodiazepines exert their anxiolytic effects by modulating GABA_A receptors in the central nervous system. Studies have indicated that modifications in the diazepine ring can significantly influence receptor affinity and biological activity.

2. Anticonvulsant Activity

Research has shown that derivatives of benzodiazepines can exhibit potent anticonvulsant properties. For instance, compounds similar to this compound have demonstrated efficacy in reducing seizure frequency in animal models. A study indicated that certain structural modifications could enhance the anticonvulsant activity compared to traditional benzodiazepines .

Case Study 1: Anticonvulsant Evaluation

In a pharmacological evaluation using the pentylenetetrazole (PTZ) induced seizure model:

  • Compounds Tested : Various derivatives including those structurally related to 4-Boc-7-Methyl.
  • Results : Compounds showed up to 80% protection against seizures at specific dosages (e.g., 0.4 mg/kg). The study emphasized that structural modifications led to improved efficacy over standard benzodiazepines .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted:

  • Key Findings : The introduction of methyl groups at specific positions (like position 7 in this compound) significantly increased receptor binding affinity and enhanced anxiolytic effects.
  • Mechanism : Enhanced interaction with GABA_A receptors was noted due to better lipophilicity and steric factors introduced by the Boc group .

Data Tables

Property Value
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
CAS Number886364-42-7
Anxiolytic ActivityModulates GABA_A receptors
Anticonvulsant EfficacyUp to 80% protection in models

Q & A

Q. What are the key synthetic routes for 4-Boc-7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

Answer: Synthesis typically involves a multi-step approach:

  • Step 1: Construct the benzodiazepine core via cyclization of an appropriately substituted precursor (e.g., 7-methyl-1,4-diazepane).
  • Step 2: Introduce the Boc (tert-butoxycarbonyl) protecting group via acylation using Boc anhydride [(Boc)₂O] under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) . Critical parameters include reaction temperature (0–25°C for acylation) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the Boc group .
Key Reagents Conditions Yield
Boc anhydride0–25°C, DCM, triethylamine70–85%
Silica gel chromatographyHexane/EtOAc (7:3 to 1:1)>95% purity

Q. How is the compound purified post-synthesis?

Answer: Post-synthesis purification involves:

  • Liquid-liquid extraction: Adjust pH to 7–8 using NaHCO₃ to isolate neutral species, followed by dichloromethane extraction .
  • Column chromatography: Use silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol to remove unreacted intermediates .
  • Recrystallization: Employ solvents like ethyl acetate/hexane for high-purity crystals .

Q. What spectroscopic methods confirm its structure?

Answer:

  • NMR (¹H/¹³C): Assign signals for the Boc group (δ ~1.4 ppm for tert-butyl), diazepine protons (δ 3.0–4.5 ppm), and aromatic protons (δ 6.5–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography: Determine crystal packing and hydrogen-bonding patterns (e.g., N–H⋯O interactions involving the Boc group) .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can reaction yield be optimized using factorial design?

Answer: Apply Design of Experiments (DoE) to identify critical variables:

  • Factors: Temperature (20–40°C), solvent polarity (THF vs. DCM), and catalyst loading (0.5–2.0 mol%).
  • Response: Reaction yield and purity. Use a central composite design to model interactions and identify optimal conditions. For example, higher Boc anhydride equivalents (1.5–2.0 eq) may improve acylation efficiency in polar aprotic solvents .

Q. How to resolve discrepancies in biological activity data across studies?

Answer: Contradictions may arise from:

  • Purity variance: Validate compound purity via HPLC (>98%) and check for residual solvents (e.g., DCM) that affect assays .
  • Assay conditions: Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor binding).
  • Metabolite interference: Use LC-MS to detect degradation products (e.g., Boc deprotection under acidic conditions) .

Q. What computational modeling approaches predict receptor interactions?

Answer:

  • Molecular docking: Use AutoDock Vina to model binding to GABAₐ receptors. Focus on hydrophobic pockets accommodating the Boc and methyl groups .
  • Molecular dynamics (MD): Simulate ligand-receptor stability over 100 ns (AMBER/CHARMM force fields) to assess binding free energy (ΔG) .
  • QSAR: Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data for lead optimization .

Q. How to evaluate stability under varying storage and experimental conditions?

Answer: Conduct stability studies:

  • Thermal stability: Heat samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability: Expose to UV light (ICH Q1B guidelines) to detect photooxidation products .
  • Solution stability: Test in buffers (pH 3–10) and biological matrices (e.g., plasma) at 37°C .

Q. How to address conflicting spectroscopic data (e.g., unexpected NMR shifts)?

Answer: Investigate potential causes:

  • Tautomerism: Use variable-temperature NMR to detect equilibrium between enamine and imine forms .
  • Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding with DMSO may shift NH peaks .
  • Impurities: Run TLC alongside NMR to correlate signals with isolated fractions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.